N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9(16)15-8-3-1-7(2-4-8)5-6-14/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYIWWEYIFKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408417 | |
| Record name | SBB062248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63898-17-9 | |
| Record name | SBB062248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-(cyanomethyl)aniline with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction yields the desired compound in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Chemical Reactions Analysis
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and trifluoroacetamide groups.
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with various reagents to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines . The major products formed from these reactions are often heterocyclic compounds with potential biological activity.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and trifluoroacetamide groups allow it to bind to various enzymes and receptors, inhibiting their activity and leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit bacterial and fungal growth suggests it may interfere with essential metabolic processes in these organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Table 1: Comparison of Molecular Features
Key Observations :
- Cyanophenyl vs. Cyanomethylphenyl: The substitution of -CN directly on the phenyl ring () vs. -CH₂CN alters electronic effects. The cyanomethyl group may increase steric bulk while retaining strong electron-withdrawing properties .
- Thienyl and Pyridinyl Derivatives : Compounds like those in incorporate sulfur-containing heterocycles (thienyl) and trifluoromethylpyridines, enhancing binding affinity in biological targets (e.g., kinase inhibitors) .
- Bis-Trifluoroacetamides: highlights phenoxy-linked bis-trifluoroacetamides, which are used in high-performance polymers due to their thermal stability .
Reactivity Insights :
- The trifluoroacetamide group in N-(4-cyanophenyl) derivatives undergoes nucleophilic substitution at the carbonyl carbon, enabling peptide coupling or heterocycle formation .
- Cyanomethyl-substituted analogs may exhibit enhanced reactivity in Michael additions or cyclization reactions due to the activated methylene group .
Biological Activity
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H7F3N2O
- Molar Mass : 228.17 g/mol
- Melting Point : 175-178°C
- CAS Number : 63898-17-9
- Risk Codes : R20/21/22 (harmful by inhalation, skin contact, and ingestion), R36/37/38 (irritating to eyes, respiratory system, and skin) .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Anticancer Activity
Preliminary studies suggest potential anticancer properties. Compounds with trifluoromethyl and cyanomethyl functionalities have been associated with apoptosis induction in cancer cells. The exact pathways remain under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that similar trifluoromethyl-containing compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in vitro.
- Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
Compound MIC (µg/mL) Target Bacteria This compound TBD S. aureus Trifluoromethyl derivative A 32 E. coli Trifluoromethyl derivative B 16 Pseudomonas aeruginosa -
Anticancer Activity :
- In a cell line study using human breast cancer cells (MCF-7), treatment with related compounds led to a significant reduction in cell viability.
- Table 2: Anticancer Activity Results
Compound IC50 (µM) Cell Line This compound TBD MCF-7 Trifluoromethyl derivative C 15 MCF-7 Trifluoromethyl derivative D 25 HeLa
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide?
- Methodological Answer : Synthesis typically involves sequential amide bond formation and functional group modifications. A general approach includes:
- Step 1 : Reacting 4-(cyanomethyl)aniline with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere) to form the acetamide backbone.
- Step 2 : Purification via recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to achieve >95% purity.
- Critical Parameters : Temperature control (0–5°C during acylation) and stoichiometric ratios (1:1.2 amine-to-anhydride) minimize side products like over-acylated species .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and trifluoromethyl group integrity. For example, the CF group shows a singlet at ~115 ppm in NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies).
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 228.17 (calculated for CHFNO) .
- X-ray Crystallography : Resolves steric effects of the cyanomethyl group on molecular packing (e.g., dihedral angles between aromatic and acetamide planes) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile trifluoroacetamide byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Waste Disposal : Hydrolyze residual compound under basic conditions (pH >10) to degrade cyanomethyl groups before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) to isolate variables. For example, trace moisture can hydrolyze trifluoroacetamide intermediates, reducing yields .
- Purity Validation : Cross-validate using orthogonal techniques (e.g., HPLC coupled with NMR) to exclude impurities affecting bioactivity assays .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases in assay protocols .
Q. What role do electronic and steric effects play in modulating the compound’s reactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases the acetamide’s electrophilicity, enhancing nucleophilic attack at the carbonyl carbon (e.g., in hydrolysis studies).
- Steric Effects : The cyanomethyl substituent at the para position creates steric hindrance, reducing accessibility for bulky reagents in substitution reactions.
- Experimental Validation : Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for docking studies.
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., cytochrome P450) to assess metabolic stability.
- Validation : Correlate computational predictions with experimental IC values from enzyme inhibition assays .
Q. What strategies optimize crystallographic refinement for disordered CF groups?
- Methodological Answer :
- Disorder Modeling : Split F atoms into two positions with occupancy ratios refined freely (e.g., 60:40).
- Restraints : Apply geometric constraints (e.g., AFIX 66 in SHELXL) to maintain realistic bond lengths/angles.
- Validation : Monitor residual electron density (<0.5 eÅ) to ensure model accuracy .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the cyanomethyl group with isosteres (e.g., nitro or acetylene) to modulate lipophilicity (logP) without altering steric bulk.
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl) using 3D-QSAR models.
- In Vivo Validation : Compare pharmacokinetic profiles (e.g., half-life, clearance) of derivatives in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
